

Butylphthalide-d9: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Butylphthalide-d9**

Cat. No.: **B15581110**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butylphthalide-d9 is the deuterated form of 3-n-butylphthalide (NBP), a compound originally isolated from the seeds of celery (*Apium graveolens*) and now synthesized for therapeutic use. NBP has garnered significant attention for its neuroprotective properties and is approved for the treatment of ischemic stroke in some countries. The incorporation of nine deuterium atoms into the butyl group of the molecule makes **Butylphthalide-d9** an invaluable tool in pharmacokinetic and metabolic studies, serving as an ideal internal standard for mass spectrometry-based quantification of NBP and its metabolites. This guide provides an in-depth overview of the physical and chemical properties of **Butylphthalide-d9**, detailed experimental protocols, and insights into the signaling pathways modulated by its non-deuterated counterpart.

Physical and Chemical Properties

The physical and chemical properties of **Butylphthalide-d9** are closely related to those of its non-deuterated analog, 3-n-butylphthalide. The primary difference is the increased molecular weight due to the presence of deuterium. Quantitative data for both compounds are presented below for comparison.

Table 1: General and Physical Properties

Property	Butylphthalide-d9	3-n-Butylphthalide	Source
Molecular Formula	C ₁₂ H ₅ D ₉ O ₂	C ₁₂ H ₁₄ O ₂	[1]
Molecular Weight	199.29 g/mol	190.24 g/mol	[1]
Appearance	-	Clear oily liquid	[2]
Boiling Point	No data available	177-178 °C at 15 mmHg	[3]
Solubility	Soluble in organic solvents such as ethanol, DMSO, and dimethylformamide.	Soluble in ethanol, DMSO, and dimethylformamide (~30 mg/mL); sparingly soluble in aqueous buffers.	[4]
Storage and Stability	Store at -20°C.	Stable for ≥ 4 years at -20°C.	[4]

Table 2: Chemical Identifiers

Identifier	Butylphthalide-d9	3-n-Butylphthalide	Source
CAS Number	2251692-52-9	6066-49-5	[5] [6]
Synonyms	3-n-Butylphthalide-d9; 3-Butyl-1(3H)-isobenzofuranone-d9	NBP, 3-Butyl-1(3H)-isobenzofuranone	[1]

Experimental Protocols

Synthesis of Butylphthalide-d9

A specific, detailed experimental protocol for the synthesis of **Butylphthalide-d9** is not readily available in peer-reviewed literature. However, it can be synthesized by adapting established methods for the synthesis of 3-n-butylphthalide, using a deuterated precursor. One common synthetic route for 3-n-butylphthalide involves the reaction of phthalic anhydride with a butyl-

containing organometallic reagent. To synthesize **Butylphthalide-d9**, a deuterated butylating agent, such as butyl-d9-magnesium bromide (a Grignard reagent), would be used.

General Synthetic Approach:

- Preparation of Deuterated Grignard Reagent: Butyl-d9 bromide would be reacted with magnesium turnings in an anhydrous ether solvent (e.g., diethyl ether or tetrahydrofuran) under an inert atmosphere (e.g., argon or nitrogen) to form butyl-d9-magnesium bromide.
- Reaction with Phthalic Anhydride: The freshly prepared Grignard reagent would then be added dropwise to a solution of phthalic anhydride in an appropriate anhydrous solvent at a controlled temperature (typically cooled in an ice bath).
- Work-up and Cyclization: The reaction mixture would be quenched with an aqueous acid solution (e.g., dilute HCl or H₂SO₄). The resulting intermediate, 2-(1-hydroxy-pentyl-d9)benzoic acid, would then be induced to cyclize to form 3-n-**butylphthalide-d9**, often with gentle heating or under acidic conditions.
- Purification: The crude product would be extracted with an organic solvent, washed, dried, and purified using techniques such as column chromatography or distillation under reduced pressure to yield pure **Butylphthalide-d9**.

Analytical Methods

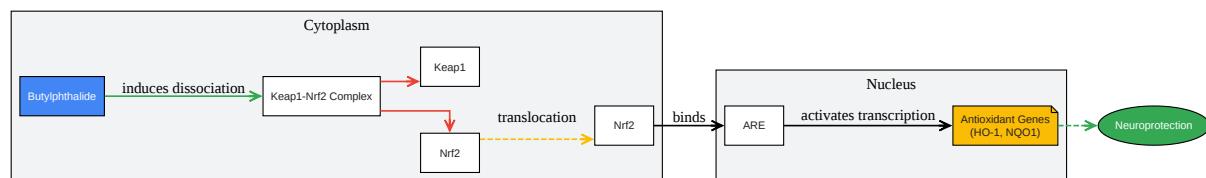
Butylphthalide-d9 is primarily used as an internal standard for the quantification of 3-n-butylphthalide in biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

LC-MS/MS Method for Quantification of 3-n-Butylphthalide using **Butylphthalide-d9**:

This protocol is adapted from methodologies described for the analysis of NBP in human plasma.[7][8]

- Sample Preparation (Protein Precipitation):
 - To 100 µL of plasma sample, add an appropriate volume of **Butylphthalide-d9** internal standard solution (in methanol or acetonitrile).

- Add 300 µL of acetonitrile to precipitate proteins.
- Vortex mix for 1 minute.
- Centrifuge at 13,000 rpm for 10 minutes.
- Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
- Reconstitute the residue in 100 µL of the mobile phase.


- Chromatographic Conditions:
 - LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
 - Column: A C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).
 - Mobile Phase: A gradient elution using (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid.
 - Flow Rate: 0.3 mL/min.
 - Injection Volume: 5 µL.
- Mass Spectrometric Conditions:
 - Mass Spectrometer: A triple quadrupole mass spectrometer.
 - Ionization Source: Electrospray ionization (ESI) in positive ion mode.
 - Multiple Reaction Monitoring (MRM) Transitions:
 - 3-n-Butylphthalide:m/z 191.1 → 133.1
 - **Butylphthalide-d9**:m/z 200.3 → 133.1
 - Source Parameters: Optimized for the specific instrument, including capillary voltage, source temperature, and gas flows.

Signaling Pathways Modulated by 3-n-Butylphthalide

The neuroprotective effects of 3-n-butylphthalide are attributed to its modulation of multiple signaling pathways, primarily those involved in antioxidant defense and inflammation.

Keap1-Nrf2/ARE Signaling Pathway

3-n-Butylphthalide has been shown to activate the Keap1-Nrf2/ARE pathway, a critical cellular defense mechanism against oxidative stress.[9][10] Under normal conditions, Nrf2 is bound to Keap1 in the cytoplasm, leading to its degradation. In the presence of oxidative stress or inducers like NBP, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE). This binding initiates the transcription of a battery of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).[11]

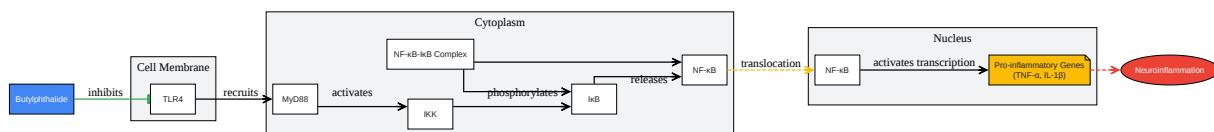

[Click to download full resolution via product page](#)

Figure 1. Activation of the Keap1-Nrf2/ARE pathway by Butylphthalide.

TLR4/MyD88/NF-κB Signaling Pathway

Neuroinflammation is a key contributor to the pathology of ischemic stroke. 3-n-Butylphthalide has been demonstrated to exert anti-inflammatory effects by inhibiting the Toll-like receptor 4 (TLR4) signaling pathway.[12][13] Activation of TLR4 by damage-associated molecular patterns (DAMPs) released during ischemia leads to the recruitment of the adaptor protein MyD88. This

initiates a signaling cascade that results in the activation of the transcription factor NF- κ B. Activated NF- κ B translocates to the nucleus and promotes the expression of pro-inflammatory cytokines such as TNF- α and IL-1 β . NBP can suppress this pathway, thereby reducing the inflammatory response.[14][15]

[Click to download full resolution via product page](#)

Figure 2. Inhibition of the TLR4/MyD88/NF- κ B pathway by Butylphthalide.

Conclusion

Butylphthalide-d9 is a critical tool for researchers in the field of neuropharmacology and drug metabolism. Its use as an internal standard allows for the precise and accurate quantification of 3-n-butylphthalide, facilitating a deeper understanding of its pharmacokinetic profile. The neuroprotective effects of the parent compound, mediated through the activation of antioxidant pathways and the inhibition of inflammatory signaling, underscore its therapeutic potential. This guide provides a foundational resource for scientists and professionals working with **Butylphthalide-d9** and its non-deuterated analog, offering key data and methodologies to support further research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. [clearsynth.com](https://www.clearsynth.com) [clearsynth.com]
- 2. Butylphthalide - Wikipedia [en.wikipedia.org]
- 3. Butylphthalide | C12H14O2 | CID 61361 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Butylphthalide | TargetMol [targetmol.com]
- 5. [medchemexpress.com](https://www.medchemexpress.com) [medchemexpress.com]
- 6. [amsbio.com](https://www.amsbio.com) [amsbio.com]
- 7. Simultaneous quantitation of 3-n-butylphthalide (NBP) and its four major metabolites in human plasma by LC-MS/MS using deuterated internal standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [researchgate.net](https://www.researchgate.net) [researchgate.net]
- 9. Keap1-Nrf2/ARE signal pathway activated by butylphthalide in the treatment of ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Keap1-Nrf2/ARE signal pathway activated by butylphthalide in the treatment of ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Butylphthalide alleviates sleep deprivation-induced cognitive deficit by regulating Nrf2/HO-1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Di-3-n-Butylphthalide Improves Neuroinflammation in Mice with Repeated Cerebral Ischemia-Reperfusion Injury through the Nrf2-Mediated Antioxidant Response and TLR4/MyD88/NF- κ B Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Di-3-n-Butylphthalide Improves Neuroinflammation in Mice with Repeated Cerebral Ischemia-Reperfusion Injury through the Nrf2-Mediated Antioxidant Response and TLR4/MyD88/NF- κ B Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Butylphthalide Inhibits TLR4/NF- κ B Pathway by Upregulation of miR-21 to Have the Neuroprotective Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 15. [researchgate.net](https://www.researchgate.net) [researchgate.net]
- To cite this document: BenchChem. [Butylphthalide-d9: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15581110#butylphthalide-d9-physical-and-chemical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com